molecular formula C18H26N2O4S3 B11406411 N-pentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine

N-pentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine

Cat. No.: B11406411
M. Wt: 430.6 g/mol
InChI Key: MGVKRABRJVCAIM-UHFFFAOYSA-N
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Description

N-pentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a pentyl group, a propylsulfonyl group, and a tosyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under acidic conditions.

    Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the thiazole intermediate with tosyl chloride in the presence of a base such as pyridine.

    Addition of the Propylsulfonyl Group: The propylsulfonyl group can be added through a sulfonation reaction using propylsulfonyl chloride and a suitable base.

    Attachment of the Pentyl Group: The final step involves the alkylation of the thiazole ring with a pentyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-pentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, alcohols, pyridine, dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

N-pentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-pentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-pentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine can be compared with other thiazole derivatives:

    N-pentyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.

    N-pentyl-2-(propylsulfonyl)-4-methylthiazol-5-amine: Similar structure but with a methyl group instead of a tosyl group.

    N-pentyl-2-(propylsulfonyl)-4-tosylthiazol-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

Properties

Molecular Formula

C18H26N2O4S3

Molecular Weight

430.6 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-pentyl-2-propylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C18H26N2O4S3/c1-4-6-7-12-19-16-17(20-18(25-16)26(21,22)13-5-2)27(23,24)15-10-8-14(3)9-11-15/h8-11,19H,4-7,12-13H2,1-3H3

InChI Key

MGVKRABRJVCAIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(N=C(S1)S(=O)(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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